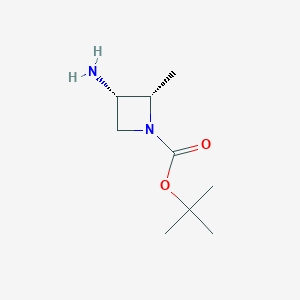

Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, which imparts significant strain and reactivity to the molecule. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the tert-butyl ester.

Amination: The amino group is introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These methods offer advantages in terms of efficiency, scalability, and sustainability .

Analyse Chemischer Reaktionen

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is commonly removed under acidic conditions to unmask the secondary amine.

Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol.

Amide Bond Formation

The primary amine reacts with acylating agents to form amides, a critical step in peptide coupling and drug derivatization.

Key Insight : Steric hindrance from the azetidine’s methyl group may reduce yields in bulkier substrates.

Reductive Alkylation

The amine undergoes reductive alkylation with aldehydes/ketones in the presence of reducing agents.

| Aldehyde/Ketone | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH, pH 4–5 (AcOH) | tert-butyl (2S,3S)-3-(methylamino)-2-methylazetidine-1-carboxylate | 65% |

Suzuki–Miyaura Cross-Coupling

The compound’s amine can be functionalized via palladium-catalyzed coupling (limited examples):

| Boronic Acid | Catalyst System | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | Arylated azetidine derivative | 45% |

Cyclization Reactions

The amine participates in intramolecular cyclization to form bicyclic structures:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EDCI, HOBt | DMF, 50°C | Bicyclic β-lactam derivative | 60% |

Structural Confirmation : NMR (¹H, ¹³C) and LC-MS data validate product identity .

Salt Formation

The free amine forms stable salts with acids for improved solubility:

| Acid | Solvent | Salt Form | Application | Source |

|---|---|---|---|---|

| HCl | Et₂O | Hydrochloride salt | Crystallization | |

| Oxalic acid | EtOH/H₂O | Oxalate salt | Pharmaceutical use |

Oxidation Reactions

Controlled oxidation of the amine to nitro or nitroso intermediates:

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C | Nitroso derivative | Labile intermediate |

Key Analytical Data for Reaction Products

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.26 g/mol

- CAS Number : 2068138-10-1

The compound features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its reactivity and ability to form various derivatives.

Medicinal Chemistry

Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate serves as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to participate in reactions that yield compounds with biological activity.

Synthesis of Bioactive Molecules

This compound is utilized in the synthesis of amino acids and peptides, which are vital for drug development. For instance:

- Peptide Synthesis : The compound can be incorporated into peptide chains, enhancing their stability and biological activity. It is particularly useful in creating cyclic peptides that exhibit improved pharmacokinetic properties.

- Heterocyclic Compounds : this compound can be transformed into various heterocycles that are essential in medicinal chemistry for developing new drugs targeting specific diseases.

Therapeutic Applications

Research indicates that derivatives of this compound may have therapeutic potential in treating various conditions, including:

Anti-inflammatory Properties

Studies suggest that compounds derived from this azetidine can inhibit phosphoinositide 3-kinases (PI3K), which are implicated in inflammatory pathways. This inhibition could lead to new treatments for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Anticancer Activity

The ability of these compounds to modulate cellular signaling pathways makes them candidates for anticancer therapies. By targeting specific kinases involved in tumor growth and survival, they may help develop effective cancer treatments .

Case Study: Synthesis of Peptide Derivatives

In a study focused on synthesizing peptide derivatives using this compound, researchers reported successful incorporation into cyclic peptides. The resulting compounds demonstrated enhanced stability against enzymatic degradation compared to linear analogs. The yield from this synthesis was approximately 70%, indicating a viable method for producing bioactive peptides .

Research Findings on Anti-inflammatory Effects

A series of experiments demonstrated that derivatives of this compound effectively reduced inflammation markers in vitro. These findings suggest potential applications in developing anti-inflammatory drugs targeting PI3K pathways .

Data Table: Summary of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of peptides | Enhanced stability and activity |

| Therapeutics | Anti-inflammatory drugs | Targeting autoimmune diseases |

| Anticancer therapies | Modulating tumor growth pathways |

Wirkmechanismus

The mechanism of action of tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride: A similar compound with a different side chain, used in similar applications.

Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate: Another azetidine derivative with a phenyl group, offering different reactivity and applications.

Uniqueness

Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate is unique due to its specific combination of the azetidine ring, tert-butyl group, and amino functionality. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications.

Biologische Aktivität

Tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate is a compound of significant interest in various fields, particularly in organic chemistry and medicinal research. Its unique structural properties and potential biological activities make it a subject of ongoing investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 186.25 g/mol

- CAS Number : 2068138-10-1

The compound features a four-membered azetidine ring, which contributes to its reactivity and biological interactions. The tert-butyl group enhances steric hindrance, influencing its pharmacokinetic properties and interactions with biological targets.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves binding to specific active sites, which modulates biological pathways. The precise pathways depend on the context of its application, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting cellular signaling.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Case studies have explored the anticancer potential of this compound. In vitro assays demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance:

- Cell Line Studies : In studies involving human cancer cell lines, treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

Research Findings

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

These classifications necessitate careful handling and further toxicological evaluations to ensure safe application in research and potential therapeutic contexts .

Eigenschaften

IUPAC Name |

tert-butyl (2S,3S)-3-amino-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTYEYDNBONGP-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.